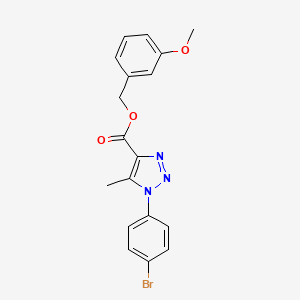

(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based ester characterized by a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and a carboxylate ester moiety linked to a 3-methoxyphenylmethyl group. Triazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Propriétés

IUPAC Name |

(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3/c1-12-17(20-21-22(12)15-8-6-14(19)7-9-15)18(23)25-11-13-4-3-5-16(10-13)24-2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPUWSRGPSOWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted triazoles.

Applications De Recherche Scientifique

(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, which can modulate signaling pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Findings:

The 3-methoxyphenylmethyl ester improves solubility in polar solvents compared to non-polar substituents (e.g., phenethyl in SI111) .

Synthesis Pathways :

- The target compound likely follows a Huisgen cycloaddition or nucleophilic substitution route, as seen in SI111 (using sodium azide and bromo precursors under reflux) .

- Complex analogs (e.g., ) require multi-step functionalization, such as Schiff base formation at position 5, increasing synthetic complexity .

Bioactivity Considerations :

- While direct bioactivity data for the target compound is absent in the evidence, triazole esters with halogen substituents (e.g., bromine) often exhibit enhanced antimicrobial or anticancer activity due to increased lipophilicity and target binding .

- The nitro group in ’s compound may confer redox-modulating properties, differing from the target’s methoxy group, which is more associated with antioxidant effects .

Crystallographic and Computational Analysis

- Structural Refinement : Tools like SHELXL () and ORTEP () enable precise determination of bond lengths and angles. For example, the triazole ring in similar compounds typically exhibits bond lengths of ~1.33 Å (N–N) and ~1.30 Å (C–N), which influence conjugation and stability .

- Crystal Packing: The bromine atom in the target compound may promote halogen bonding, a feature absent in non-halogenated analogs like SI111 .

Thermal and Physical Properties

- Melting Points : SI111 () has a reported m.p. of ~120–125°C, while halogenated triazoles (e.g., bromine-substituted) often exhibit higher melting points due to stronger intermolecular forces .

- Solubility: The methoxy group in the target compound likely improves solubility in ethanol or DMSO compared to purely aromatic analogs .

Activité Biologique

The compound (3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, noted for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent studies and research findings.

Chemical Structure

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The (3-methoxyphenyl) and (4-bromophenyl) groups contribute to its lipophilicity and potential interaction with biological targets.

Synthesis

The most common method for synthesizing triazoles, including this compound, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" chemistry approach allows for efficient formation of the triazole moiety under mild conditions, facilitating the introduction of various substituents that can enhance biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to (3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have demonstrated significant activity against various bacterial strains. In vitro evaluations have shown that modifications in the side chains can lead to enhanced potency against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| Compound C | 2.0 | Control (Ciprofloxacin) |

Glycine Transporter Inhibition

A notable area of research involves the inhibition of glycine transporters (GlyT1), which are implicated in several neurological disorders. Compounds containing the triazole moiety have been evaluated for their ability to inhibit GlyT1, with some showing promising results. For example, one study reported an IC50 value of 8.0 µM for a related triazole compound . This suggests that structural modifications could lead to more potent inhibitors.

Table 2: GlyT1 Inhibition Potency

Other Biological Activities

Triazoles are also recognized for their anti-inflammatory and anticancer properties. Research indicates that specific derivatives can induce apoptosis in cancer cells and modulate inflammatory pathways, making them candidates for further investigation in oncology .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole compounds, (3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 3.12 μg/mL , showcasing its potential as an antimicrobial agent.

Case Study 2: Neurological Applications

A study focused on the impact of triazole derivatives on glycine transporters showed that modifications in the bromine substitution could enhance inhibitory effects on GlyT1. This case emphasizes the importance of structural optimization in developing effective treatments for neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.